molecular formula C12H15NO3S B15141566 N-Acetyl-S-benzyl-d5-L-cysteine

N-Acetyl-S-benzyl-d5-L-cysteine

Cat. No.: B15141566
M. Wt: 258.35 g/mol
InChI Key: BJUXDERNWYKSIQ-GYTXAIIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-benzyl-d5-L-cysteine typically involves the acetylation of S-benzyl-d5-L-cysteine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-benzyl-d5-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-S-benzyl-d5-L-cysteine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

    Biology: Helps in studying the metabolism of sulfur-containing amino acids and peptides.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of N-Acetyl-S-benzyl-d5-L-cysteine involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for precise tracking of the compound through various biochemical processes. This helps in identifying the molecular targets and pathways involved in the metabolism of sulfur-containing compounds .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-S-benzyl-d5-L-cysteine is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

258.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

BJUXDERNWYKSIQ-GYTXAIIUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSC[C@@H](C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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